molecular formula C16H13N3O6S2 B2993031 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896283-15-1

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2993031
CAS RN: 896283-15-1
M. Wt: 407.42
InChI Key: XURCMPORFUTOHN-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as MNMB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MNMB belongs to the class of benzamide derivatives and has shown promising results in various studies related to cancer treatment, inflammation, and neurological disorders.

Scientific Research Applications

Chemical Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds structurally related to N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, exploring their potential as therapeutic agents or chemical intermediates. For instance, the synthesis of quinazoline derivatives incorporating substituted benzene sulfonamide groups has been investigated for their potential as diuretic and antihypertensive agents, highlighting the chemical versatility of compounds within this family (Mujeeb Ur Rahman et al., 2014). Similarly, the exploration of thiazolides, including modifications of the nitrothiazole ring and salicylic acid moiety, showcases the broad spectrum of activity against various pathogens and cancer cells, underscoring the compound's role in the development of novel anti-infective and anticancer agents (A. Hemphill et al., 2012).

Antimicrobial and Anticancer Evaluation

The compound and its derivatives have been evaluated for their antimicrobial and anticancer potentials. For example, a study on 4-thiazolidinone derivatives showed significant in vitro antimicrobial and anticancer activities, emphasizing the compound's utility in developing new therapeutic agents (A. Deep et al., 2016). These findings are crucial for the ongoing search for more effective and safer treatment options in the face of evolving microbial resistance and cancer treatment challenges.

properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S2/c1-25-12-7-10(19(21)22)8-13-14(12)17-16(26-13)18-15(20)9-4-3-5-11(6-9)27(2,23)24/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURCMPORFUTOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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